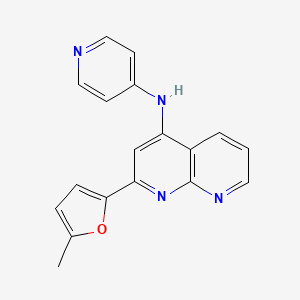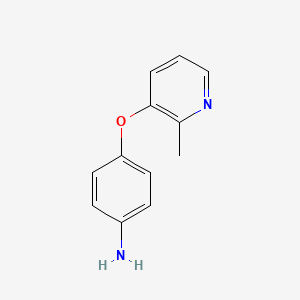
2-Cinnamyl-5-methoxyquinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cinnamyl-5-methoxyquinol is a compound belonging to the quinoline family, characterized by its unique structure that includes a cinnamyl group and a methoxy group attached to the quinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cinnamyl-5-methoxyquinol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of N-aryl glycine and cinnamyl ester derivatives, which undergo intramolecular cyclization using tris(2,2′-(p-CF3)bipyridine)ruthenium(II) tetrafluoroborate as a photocatalyst, boron trifluoride etherate, and acetonitrile as a solvent under irradiation with a fluorescent bulb at room temperature for 24 hours .
Industrial Production Methods: Industrial production methods for quinoline derivatives, including this compound, often focus on green and sustainable processes. These methods may involve the use of recyclable catalysts, solvent-free reaction conditions, and microwave or ultraviolet irradiation-promoted synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 2-Cinnamyl-5-methoxyquinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinolines .
Aplicaciones Científicas De Investigación
2-Cinnamyl-5-methoxyquinol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Cinnamyl-5-methoxyquinol involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells. Its effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression regulation .
Comparación Con Compuestos Similares
Cinnamic Alcohol: Known for its pleasant aroma and use in perfumery.
Cinnamic Aldehyde: Widely used as a flavoring agent and in medicinal applications.
Cinnamic Acid: Utilized in the synthesis of various pharmaceuticals and as a precursor for other cinnamyl derivatives.
Uniqueness: 2-Cinnamyl-5-methoxyquinol stands out due to its unique combination of a quinoline core with cinnamyl and methoxy groups, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for diverse applications in research and industry .
Propiedades
Fórmula molecular |
C16H16O3 |
|---|---|
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
2-methoxy-5-(3-phenylprop-2-enyl)benzene-1,4-diol |
InChI |
InChI=1S/C16H16O3/c1-19-16-11-14(17)13(10-15(16)18)9-5-8-12-6-3-2-4-7-12/h2-8,10-11,17-18H,9H2,1H3 |
Clave InChI |
TYLBZWHASGWFPF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)O)CC=CC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-bromo-N,N,3-trimethylimidazo[4,5-b]pyridin-2-amine](/img/structure/B13869460.png)



![Ethyl 2-[4-[(2-chloro-6-methoxybenzoyl)amino]phenyl]acetate](/img/structure/B13869479.png)



![4-[(2-Methylphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13869505.png)

![Tert-butyl 4-[2-chloro-5-(trifluoromethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13869522.png)

![2-Pyridin-2-ylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B13869527.png)
